molecular formula C16H16ClN5O B6448956 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2549030-90-0

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B6448956
CAS No.: 2549030-90-0
M. Wt: 329.78 g/mol
InChI Key: GXPGQTSXMLMJTM-UHFFFAOYSA-N
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Description

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a chloropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile include other pyrazine derivatives and piperidine-containing molecules. Examples include:

  • 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carboxamide
  • 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-sulfonamide

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the carbonitrile group. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O/c17-13-10-19-4-1-15(13)23-11-12-2-7-22(8-3-12)16-14(9-18)20-5-6-21-16/h1,4-6,10,12H,2-3,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPGQTSXMLMJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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